molecular formula C14H18 B13769633 Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene CAS No. 51966-13-3

Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene

Cat. No.: B13769633
CAS No.: 51966-13-3
M. Wt: 186.29 g/mol
InChI Key: YBNSWVHWZLAYSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the core hexacyclic structure. This is followed by hydrogenation to saturate the rings, resulting in the final dodecahydro structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2), UV light

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene stands out due to its unique hexacyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable for studying complex reaction mechanisms and for applications requiring specific structural characteristics .

Properties

CAS No.

51966-13-3

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane

InChI

InChI=1S/C14H18/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12/h5-14H,1-4H2

InChI Key

YBNSWVHWZLAYSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4C5C3C6C4C6C5

Origin of Product

United States

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